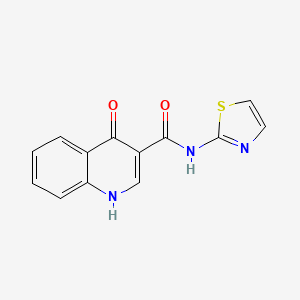

4-hydroxy-N-(thiazol-2-yl)quinoline-3-carboxamide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2S/c17-11-8-3-1-2-4-10(8)15-7-9(11)12(18)16-13-14-5-6-19-13/h1-7H,(H,15,17)(H,14,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSJQIYHKACSNLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-(thiazol-2-yl)quinoline-3-carboxamide typically involves the reaction of 4-hydroxyquinoline-3-carboxylic acid with thiazole-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .

Analyse Des Réactions Chimiques

Types of Reactions

4-hydroxy-N-(thiazol-2-yl)quinoline-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 4-position can be oxidized to form a quinone derivative.

Reduction: The carbonyl group at the 3-position can be reduced to form a hydroxyl derivative.

Substitution: The amide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted amides, ethers, and thioethers.

Applications De Recherche Scientifique

4-hydroxy-N-(thiazol-2-yl)quinoline-3-carboxamide has demonstrated potential in scientific research, specifically in antimicrobial activity, anticancer properties, and anti-inflammatory effects.

Antimicrobial Applications

- Background: Bacterial infectious diseases have become a significant threat to public health due to increasing antibiotic resistance . Novel antibiotics are urgently needed to overcome this resistance .

- N-Thiadiazole Derivatives: N-thiadiazole-4-hydroxy-2-quinolone-3-carboxamides are a potential new class of antibacterial agents . One derivative was identified as an antibacterial agent against S. aureus .

- Structural Optimization: A study designed and synthesized 37 derivatives and evaluated their antibacterial activity against S. aureus ATCC29213, which led to the identification of ten potent antibacterial agents with minimum inhibitory concentration (MIC) values below 1 μg/mL .

- Case Study: One tested compound, 1-ethyl-4-hydroxy-2-oxo-N-(5-(thiazol-2-yl)-1,3,4-thiadiazol-2-yl)-1,2-dihydroquinoline-3-carboxamide (g37), showed a 2 to 128-times improvement compared to vancomycin in antibacterial potency against tested strains (MICs: 0.25-1 μg/mL vs. 1-64 μg/mL) and an optimal selective toxicity (HepG2/MRSA, 110.6 to 221.2; HUVEC/MRSA, 77.6-155.2) . G37 did not induce resistance development of MRSA over 20 passages and was confirmed as a bactericidal, metabolically stable, orally active antibacterial agent . S. aureus DNA gyrase B was identified as its potential target, and a potential binding mode was proposed by molecular docking .

Related Research

- Thiazole derivatives have attracted attention for diverse biological activities, including antimicrobial, anti-inflammatory, analgesic, antitumor, antidiabetic, anti-HIV, COX/LOX inhibitory, antioxidant, and antileishmanial properties .

- New derivatives incorporating thiazole, phtalazine moieties, and the sulfonamide group in one molecule were designed and synthesized . The study of structure–activity relationships revealed that the presence of 2-(3,4-dimethoxyphenyl)ethanamine as a substituent at position 4 and phenol at position 2 of the thiazole ring are beneficial for antibacterial activity .

Table of MIC/MBC values for synthesized Thiazole derivatives

| Compound | MIC | MBC |

|---|---|---|

| 1 | 0.23 ± 0.00 | 0.47 ± 0.02 |

| 2 | 0.30 ± 0.01 | 0.60 ± 0.02 |

| 3 | 0.10 ± 0.00 | 0.20 ± 0.01 |

| 4 | 0.17 ± 0.01 | 0.23 ± 0.01 |

| 5 | 0.23 ± 0.01 | 0.47 ± 0.02 |

| 6 | 0.30 ± 0.01 | 0.60 ± 0.02 |

| 7 | 0.30 ± 0.01 | 0.60 ± 0.02 |

| 8 | 0.23 ± 0.00 | 0.47 ± 0.02 |

| 9 | 0.17 ± 0.01 | 0.23 ± 0.01 |

| Ampicillin | 0.10 ± 0.00 | 0.15 ± 0.00 |

Mécanisme D'action

The mechanism of action of 4-hydroxy-N-(thiazol-2-yl)quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and repair. Additionally, it can interact with cellular receptors and signaling pathways, leading to the modulation of various biological processes .

Comparaison Avec Des Composés Similaires

Structural Analogues with Varying Aryl Substituents

Several N-aryl-4-hydroxyquinoline-3-carboxamide derivatives have been synthesized and characterized, differing primarily in the substituents on the aryl group:

Key Observations :

- Electron-withdrawing groups (e.g., trifluoromethyl, bromo) increase melting points and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

- Methoxy groups lower melting points and improve solubility in polar solvents, making them suitable for formulation in hydrophilic matrices .

Analogues with Modified Heterocyclic Moieties

Replacing the thiazol-2-yl group with other heterocycles alters pharmacological and physicochemical profiles:

Key Observations :

Activité Biologique

4-Hydroxy-N-(thiazol-2-yl)quinoline-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various research studies.

Chemical Structure and Synthesis

The compound features a quinoline backbone substituted with a thiazole moiety and a carboxamide group. The synthesis typically involves multi-step organic reactions, including condensation and cyclization processes, which yield various derivatives with modified biological activity profiles.

1. Antimicrobial Activity

Research has shown that this compound exhibits potent antibacterial properties. In one study, derivatives of this compound demonstrated minimum inhibitory concentration (MIC) values below 1 μg/mL against Staphylococcus aureus, including methicillin-resistant strains (MRSA) . The compound's mechanism involves targeting bacterial DNA gyrase B, leading to effective bactericidal action without inducing resistance .

2. Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies indicate that certain derivatives can inhibit cell proliferation in various cancer cell lines, including colorectal and breast cancer cells. For instance, specific analogues have shown IC50 values as low as 10 μM against human epithelial colorectal adenocarcinoma (Caco-2) cells . The structure-activity relationship (SAR) analysis suggests that modifications in the thiazole and quinoline rings significantly affect cytotoxicity.

3. Anti-inflammatory Effects

This compound exhibits anti-inflammatory activity by inhibiting lipoxygenase (LOX), an enzyme involved in the inflammatory response. Compounds derived from this scaffold have shown promising LOX inhibitory activity with IC50 values ranging from 10 to 52 μM . The ability to scavenge free radicals further supports its potential as an anti-inflammatory agent .

Case Studies and Research Findings

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/MIC Values | Mechanism of Action |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | <1 μg/mL | Inhibition of DNA gyrase B |

| Anticancer | Caco-2 (Colorectal Cancer) | 10 μM | Cell cycle arrest and apoptosis induction |

| Anti-inflammatory | LOX enzyme | 10 - 52 μM | Enzyme inhibition and radical scavenging |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.